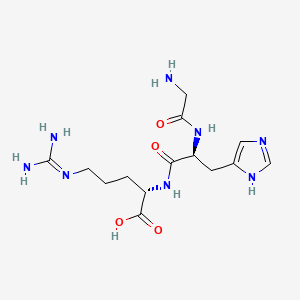
Glycyl-histidyl-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-histidyl-arginine is a tripeptide composed of the amino acids glycine, histidine, and arginine. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications. It is naturally occurring in human plasma and has been found to play a role in various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-histidyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-histidyl-arginine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions are less common but can involve the arginine residue.
Substitution: Substitution reactions can occur at the amino groups of the peptide, often involving reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Acylated or sulfonylated derivatives of the peptide.
Aplicaciones Científicas De Investigación
Glycyl-histidyl-arginine has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide chemistry studies.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including wound healing and anti-inflammatory properties.
Industry: Utilized in the development of cosmetic products due to its skin-regenerative properties.
Mecanismo De Acción
Glycyl-histidyl-arginine exerts its effects through various molecular mechanisms:
Molecular Targets: It can bind to metal ions like copper, forming complexes that are biologically active.
Pathways Involved: The peptide influences pathways related to collagen synthesis, antioxidant defense, and cellular repair processes. It modulates gene expression and protein synthesis, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-histidyl-lysine: Another tripeptide with similar biological activities, often studied for its wound healing and anti-aging properties.
Glycyl-glycine: A simpler dipeptide used in various biochemical studies.
Glycyl-alanine: Another dipeptide with distinct properties and applications.
Uniqueness
Glycyl-histidyl-arginine is unique due to its specific amino acid composition, which allows it to interact with metal ions and modulate biological processes effectively. Its combination of glycine, histidine, and arginine provides a distinct set of chemical and biological properties that are not found in other similar peptides.
Propiedades
Número CAS |
82224-83-7 |
|---|---|
Fórmula molecular |
C14H24N8O4 |
Peso molecular |
368.39 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H24N8O4/c15-5-11(23)21-10(4-8-6-18-7-20-8)12(24)22-9(13(25)26)2-1-3-19-14(16)17/h6-7,9-10H,1-5,15H2,(H,18,20)(H,21,23)(H,22,24)(H,25,26)(H4,16,17,19)/t9-,10-/m0/s1 |
Clave InChI |
TVDHVLGFJSHPAX-UWVGGRQHSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)


![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
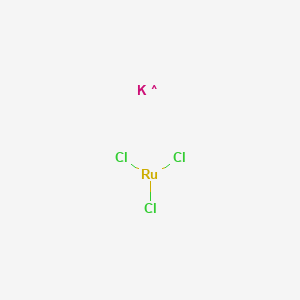
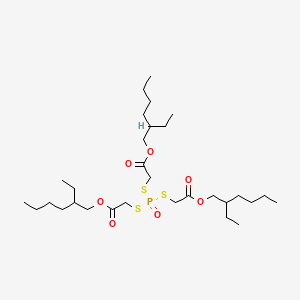
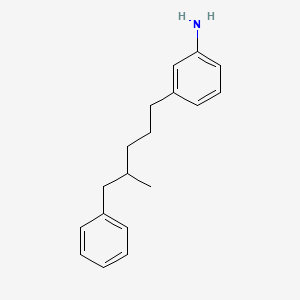
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
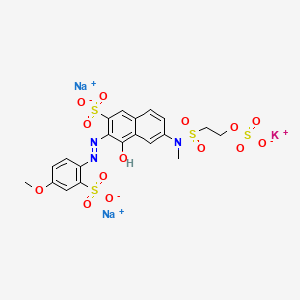
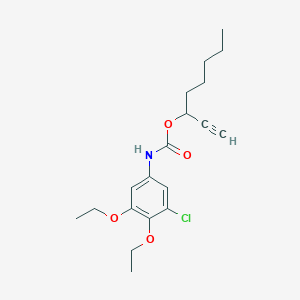
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)

